molecular formula C12H18O B042467 2-[4-(2-Methylpropyl)phenyl]ethanol CAS No. 36039-35-7

2-[4-(2-Methylpropyl)phenyl]ethanol

Cat. No.: B042467
CAS No.: 36039-35-7
M. Wt: 178.27 g/mol
InChI Key: CBKUDUSUCXBKIE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-(2-Methylpropyl)phenyl)ethanol can be achieved through various synthetic routes. One common method involves a Friedel-Crafts acylation followed by a Clemmensen reduction . In this process, the acyl group is first introduced to the aromatic ring, and then the acyl group is reduced to an alkane. Another method involves the reaction of sodium hydroxide with a precursor compound in the presence of a solvent like DMF, followed by the addition of methyl iodide . This reaction is typically carried out at elevated temperatures and requires purification through column chromatography to obtain the final product.

Chemical Reactions Analysis

2-(4-(2-Methylpropyl)phenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of 2-(4-(2-Methylpropyl)phenyl)ethanol can yield corresponding ketones or carboxylic acids, while reduction can produce alkanes . Substitution reactions, such as nitration and bromination, can also be performed on the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(2-Methylpropyl)phenyl)ethanol is not well-documented, as it is primarily used as an impurity standard rather than an active pharmaceutical ingredient. its structural similarity to ibuprofen suggests that it may interact with similar molecular targets and pathways. Ibuprofen is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . Therefore, it is plausible that 2-(4-(2-Methylpropyl)phenyl)ethanol may exhibit similar interactions.

Comparison with Similar Compounds

2-(4-(2-Methylpropyl)phenyl)ethanol can be compared with other similar compounds, such as 4-(2-Methylpropyl)benzeneethanol and 4-Isobutylphenylethanol . These compounds share similar structural features and are often used as pharmaceutical impurity standards. 2-(4-(2-Methylpropyl)phenyl)ethanol is unique in its specific application as an impurity standard for ibuprofen . Other similar compounds may be used for different pharmaceutical products or analytical purposes.

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKUDUSUCXBKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189599
Record name 2-(4-(2-Methylpropyl)phenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36039-35-7
Record name 2-(4-(2-Methylpropyl)phenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036039357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-69112
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-(2-Methylpropyl)phenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(2-METHYLPROPYL)PHENYL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3HYT5801E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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